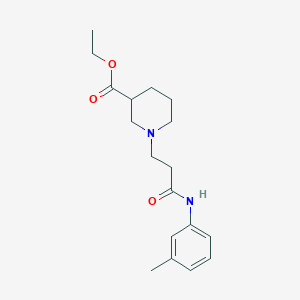
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been found to exhibit various pharmacological effects, including analgesic, anti-inflammatory, and anxiolytic properties.
作用機序
The exact mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been found to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has also been found to increase the production of anti-inflammatory cytokines, which help to resolve the inflammatory response. Additionally, 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has also been found to be relatively non-toxic and well-tolerated in animal studies. However, there are also limitations to using 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide in lab experiments. Its exact mechanism of action is not fully understood, and there is limited data on its long-term safety and efficacy.
将来の方向性
There are several future directions for research on 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide. One area of interest is the development of 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide and its potential side effects.
Conclusion:
In conclusion, 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide exhibits various pharmacological effects, including analgesic, anti-inflammatory, and anxiolytic properties. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been extensively studied for its potential use in the treatment of chronic pain, inflammatory diseases, and anxiety disorders. While there are limitations to using 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide in lab experiments, there are also several future directions for research on 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide, including the development of analogs with improved pharmacological properties and the investigation of its potential use in the treatment of other diseases.
合成法
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide can be synthesized through the reaction of N-phenylpropanamide with benzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the desired product. The purity of the product can be further improved through recrystallization and purification techniques.
科学的研究の応用
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit analgesic properties, which make it a potential candidate for the treatment of chronic pain conditions. 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has also been studied for its anti-inflammatory properties, which suggest its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide has been found to exhibit anxiolytic properties, which make it a potential candidate for the treatment of anxiety disorders.
特性
製品名 |
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide |
|---|---|
分子式 |
C20H25N3O |
分子量 |
323.4 g/mol |
IUPAC名 |
3-(4-benzylpiperazin-1-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C20H25N3O/c24-20(21-19-9-5-2-6-10-19)11-12-22-13-15-23(16-14-22)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24) |
InChIキー |
KXFOPHOCMIOFOB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)

![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)



![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)



![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248155.png)
![1-[2-(Indan-5-ylcarbamoyl)-ethyl]-piperidine-4-carboxylic acid amide](/img/structure/B248157.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248159.png)
